10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 3-chloro-, S-(2-(diisopropylamino)ethyl) ester, hydrochloride
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Overview
Description
S-[2-[di(propan-2-yl)amino]ethyl]3-chloropyrido[2,3-b][1,4]benzothiazine-5-carbothioate hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound features a unique structure that combines a pyrido[2,3-b][1,4]benzothiazine core with a di(propan-2-yl)aminoethyl side chain and a chloropyridine moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-[di(propan-2-yl)amino]ethyl]3-chloropyrido[2,3-b][1,4]benzothiazine-5-carbothioate hydrochloride typically involves multiple steps, starting with the preparation of the pyrido[2,3-b][1,4]benzothiazine core. This can be achieved through a condensation reaction between 2-aminothiophenol and 2-chloronicotinic acid under acidic conditions. The resulting intermediate is then reacted with di(propan-2-yl)amine in the presence of a suitable base to introduce the di(propan-2-yl)aminoethyl side chain. Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
S-[2-[di(propan-2-yl)amino]ethyl]3-chloropyrido[2,3-b][1,4]benzothiazine-5-carbothioate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
S-[2-[di(propan-2-yl)amino]ethyl]3-chloropyrido[2,3-b][1,4]benzothiazine-5-carbothioate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of S-[2-[di(propan-2-yl)amino]ethyl]3-chloropyrido[2,3-b][1,4]benzothiazine-5-carbothioate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Imidazole Derivatives: Compounds containing an imidazole ring, known for their antimicrobial and therapeutic properties.
Uniqueness
S-[2-[di(propan-2-yl)amino]ethyl]3-chloropyrido[2,3-b][1,4]benzothiazine-5-carbothioate hydrochloride is unique due to its combination of a pyrido[2,3-b][1,4]benzothiazine core with a di(propan-2-yl)aminoethyl side chain and a chloropyridine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
19825-16-2 |
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Molecular Formula |
C20H25Cl2N3OS2 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
S-[2-[di(propan-2-yl)amino]ethyl] 3-chloropyrido[2,3-b][1,4]benzothiazine-5-carbothioate;hydrochloride |
InChI |
InChI=1S/C20H24ClN3OS2.ClH/c1-13(2)23(14(3)4)9-10-26-20(25)24-16-7-5-6-8-18(16)27-19-17(24)11-15(21)12-22-19;/h5-8,11-14H,9-10H2,1-4H3;1H |
InChI Key |
FVJXQULTXSAVRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCSC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=N3)Cl)C(C)C.Cl |
Origin of Product |
United States |
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